molecular formula C20H42O9S B12830535 2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol

2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol

Cat. No.: B12830535
M. Wt: 458.6 g/mol
InChI Key: YRYWVLGTBJDCSM-UHFFFAOYSA-N
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Description

2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol is a complex organic compound characterized by its long chain structure with multiple ether linkages and a terminal thiol group. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol typically involves the stepwise addition of ethylene oxide to a thiol-terminated initiator. The process can be summarized as follows:

    Initiation: A thiol compound, such as 1-mercaptohexadecane, is used as the initiator.

    Propagation: Ethylene oxide is added to the initiator under controlled conditions, typically in the presence of a catalyst like potassium hydroxide (KOH).

    Termination: The reaction is terminated by neutralizing the catalyst and purifying the product through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include:

    Continuous addition of ethylene oxide: to maintain a steady reaction rate.

    Use of advanced purification techniques: such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The disulfide bond can be reduced back to the thiol group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Disulfides: Formed through oxidation.

    Thioethers: Formed through substitution reactions with alkyl halides.

Scientific Research Applications

2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the modification of proteins and peptides through thiol-ene reactions.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism by which 2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol exerts its effects is primarily through its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to:

    Modify proteins: By forming disulfide bonds with cysteine residues.

    Act as a reducing agent: By breaking disulfide bonds in proteins.

    Participate in click chemistry: Through thiol-ene reactions, enabling the formation of complex molecular architectures.

Comparison with Similar Compounds

2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol can be compared with other thiol-terminated polyethylene glycol (PEG) compounds:

    2,5,8,11,14,17,20,23-Octaoxanonacosane-29-thiol: Similar structure but with one less ether linkage, resulting in slightly different physical properties.

    2,5,8,11,14,17,20,23,26,29-Decaoxanonacosane-29-thiol: Contains one additional ether linkage, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its specific chain length and the balance between hydrophilic and hydrophobic segments, making it particularly useful in applications requiring precise molecular interactions.

Properties

Molecular Formula

C20H42O9S

Molecular Weight

458.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane-1-thiol

InChI

InChI=1S/C20H42O9S/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20-30/h30H,2-20H2,1H3

InChI Key

YRYWVLGTBJDCSM-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCCS

Origin of Product

United States

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